molecular formula C8H4Br2F2O B1411634 3-Bromo-2,6-difluorophenacyl bromide CAS No. 1432053-89-8

3-Bromo-2,6-difluorophenacyl bromide

Cat. No.: B1411634
CAS No.: 1432053-89-8
M. Wt: 313.92 g/mol
InChI Key: UTJRWTCQXAVXON-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2F2O. It is a brominated derivative of phenacyl bromide, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluorophenacyl bromide typically involves the bromination of 2,6-difluorophenacyl bromide. One common method includes the reaction of 2,6-difluorobenzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluorophenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Electrophilic Addition Reactions: The compound can participate in electrophilic addition reactions, particularly with alkenes and alkynes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

3-Bromo-2,6-difluorophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorophenacyl bromide involves its interaction with nucleophilic sites in target molecules. The bromine atoms act as electrophilic centers, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-difluorophenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various research applications .

Biological Activity

3-Bromo-2,6-difluorophenacyl bromide is a chemical compound with significant potential in medicinal chemistry. It is characterized by its unique bromine and fluorine substituents, which influence its biological activity and reactivity. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₄Br₂F₂O
  • Molecular Weight : Approximately 295.92 g/mol
  • Chemical Structure : The compound contains a phenacyl group substituted with bromine and fluorine atoms, enhancing its electrophilic character.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of phenacyl bromide derivatives. The process can be optimized using various reagents and conditions to achieve high yields:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Fluorination : Employing fluorinating agents such as Selectfluor or other electrophilic fluorinating reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of this compound possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antioxidant Activity

The compound has also demonstrated antioxidant properties through various assays, including the DPPH radical scavenging assay. The ability to neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.

Concentration (µg/mL) % Inhibition
1025
5055
10075

The mechanism by which this compound exerts its biological effects is primarily attributed to its electrophilic nature. The compound can interact with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids, which may contribute to its antimicrobial and antioxidant activities.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several phenacyl derivatives, including this compound. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Antioxidant Activity Assessment
    Another research effort focused on assessing the antioxidant capacity of this compound using the ABTS assay. The findings revealed that at a concentration of 100 µg/mL, the compound exhibited a scavenging effect comparable to that of ascorbic acid.

Properties

IUPAC Name

2-bromo-1-(3-bromo-2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJRWTCQXAVXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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